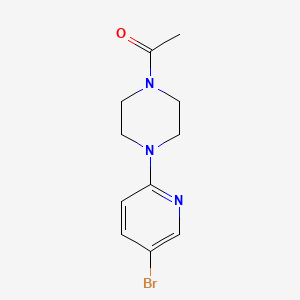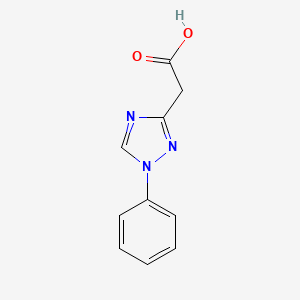
1-(4-(5-ブロモピリジン-2-イル)ピペラジン-1-イル)エタノン
概要
説明
“1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” is a chemical compound with the CAS Number: 494771-76-5 . It has a molecular weight of 284.16 and its molecular formula is C11H14BrN3O . The IUPAC name for this compound is 1-acetyl-4-(5-bromo-2-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular structure of “1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone” consists of a piperazine ring attached to a bromopyridine group and an ethanone group . The exact mass of the compound is 283.03200 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a LogP value of 1.51550, indicating its lipophilicity .科学的研究の応用
化学的性質と安全性情報
“1-(4-(5-ブロモピリジン-2-イル)ピペラジン-1-イル)エタノン”は、CAS登録番号: 494771-76-5、分子量284.16の化学化合物です . これは、室温で不活性雰囲気下で保管される固体物質です .
生物学的研究用途
“1-(4-(5-ブロモピリジン-2-イル)ピペラジン-1-イル)エタノン”を含む一連の新規ピリミジン系チオ尿素化合物が合成され、α-グルコシダーゼに対する酵素阻害の可能性について調査されました . この酵素は、II型糖尿病の治療に重要な役割を果たします . これらの化合物のいくつかは、基準化合物であるアカルボースよりも優れた阻害を示しました .
薬理学的な用途
“1-(4-(5-ブロモピリジン-2-イル)ピペラジン-1-イル)エタノン”を含むアミノピリミジン誘導体は、幅広い生物学的活性を示します。 それらは、抗菌、抗腫瘍、抗真菌、抗うつ、および抗ウイルス効果があることが判明しています .
創薬用途
“1-(4-(5-ブロモピリジン-2-イル)ピペラジン-1-イル)エタノン”とその誘導体は、創薬のためのファーマコフォアとして広く使用されてきました . 研究者らは、複数の重要な生物学的効果を示し、標的指向合成の基礎となるピリミジンチオ尿素アナログの合成を追求してきました .
Safety and Hazards
作用機序
Target of Action
Similar compounds have been observed to interact with various cellular targets, leading to a range of biological effects .
Mode of Action
It’s known that the compound can interact with its targets, leading to changes at the molecular and cellular levels . The presence of the bromopyridinyl and acetylpiperazino groups may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Similar compounds have been observed to modulate various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight (28416 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Similar compounds have been observed to induce changes in cellular processes, such as increased phosphorylation of certain proteins .
生化学分析
Biochemical Properties
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions often involves binding to the active sites of enzymes, altering their catalytic activities. Additionally, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the viability of certain cell lines, such as MCF-10A cells, by inducing cytotoxic effects at specific concentrations . Furthermore, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone can impact cell signaling pathways, potentially leading to changes in cellular responses to growth factors and other signaling molecules.
Molecular Mechanism
The molecular mechanism of action of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors. These interactions can result in enzyme inhibition or activation, leading to changes in metabolic pathways and cellular functions. Additionally, 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone remains stable under inert atmospheric conditions at room temperature . Its degradation products and their potential effects on cells need further investigation. Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, which are essential for understanding its full biological impact.
Dosage Effects in Animal Models
The effects of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, studies have indicated that specific concentrations of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone can induce cytotoxicity in cell lines . In animal models, it is crucial to determine the threshold doses that elicit beneficial effects without causing toxicity. Understanding the dosage-response relationship is vital for developing safe and effective therapeutic applications.
Metabolic Pathways
1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic processes. These interactions can affect metabolic flux and alter metabolite levels within cells. For example, the compound may inhibit or activate specific enzymes, leading to changes in the rates of metabolic reactions. Understanding the metabolic pathways influenced by 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is crucial for elucidating its overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is vital for optimizing its therapeutic potential .
Subcellular Localization
The subcellular localization of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of 1-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanone is essential for elucidating its precise mechanisms of action .
特性
IUPAC Name |
1-[4-(5-bromopyridin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-9(16)14-4-6-15(7-5-14)11-3-2-10(12)8-13-11/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIUYPWBDOIIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620004 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
494771-76-5 | |
| Record name | 1-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile](/img/structure/B1343036.png)



![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
